molecular formula C31H44N2O15S B1621640 Quinidine arabogalactansulfate CAS No. 52769-40-1

Quinidine arabogalactansulfate

Cat. No.: B1621640
CAS No.: 52769-40-1
M. Wt: 716.8 g/mol
InChI Key: ALMBTIIWYYBNIQ-SMPVOTHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinidine arabogalactansulfate is a chemically modified derivative of quinidine, a Class Ia antiarrhythmic agent. This compound combines quinidine sulfate with arabogalactan, a polysaccharide derived from plant sources, to alter its pharmacokinetic properties. The modification aims to enhance absorption, reduce toxicity, or improve stability compared to unmodified quinidine salts. A pivotal 1974 study by Maurice et al. directly compared the absorption and distribution of this compound with quinidine sulfate, demonstrating distinct pharmacokinetic profiles .

Properties

CAS No.

52769-40-1

Molecular Formula

C31H44N2O15S

Molecular Weight

716.8 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hydrogen sulfate;(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.C11H20O13S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;12-1-3-5(13)7(15)9(17)11(22-3)23-4-2-21-10(8(16)6(4)14)24-25(18,19)20/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-17H,1-2H2,(H,18,19,20)/t13-,14+,19+,20-;3-,4-,5+,6-,7+,8+,9-,10+,11+/m01/s1

InChI Key

ALMBTIIWYYBNIQ-SMPVOTHASA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O.C1[C@H]([C@H]([C@@H]([C@@H](O1)OS(=O)(=O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Comparison with Quinidine Sulfate

The 1974 study revealed significant differences in absorption and distribution between quinidine arabogalactansulfate and quinidine sulfate (Table 1).

Table 1: Pharmacokinetic Parameters of this compound vs. Quinidine Sulfate

Parameter This compound Quinidine Sulfate
Absorption Rate (Tₘₐₓ) 2.5 hours 1.8 hours
Volume of Distribution 3.2 L/kg 2.1 L/kg
Bioavailability 85% 70%

Source: Maurice et al. (1974)

The delayed absorption of this compound may be attributed to arabogalactan’s polysaccharide matrix, which slows drug release.

Electrophysiological Effects Compared to Other Antiarrhythmics

This compound shares quinidine’s multichannel blocking activity, targeting sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. However, its effects differ from selective blockers like dofetilide (K⁺-specific) and sotalol (K⁺ and β-adrenergic) (Table 2).

Table 2: Electrophysiological Profiles of Antiarrhythmics

Compound Primary Targets Human APD₉₀ Prolongation Species Sensitivity (Human vs. Canine)
This compound Na⁺, K⁺, Ca²⁺ Moderate (20–30%) Higher sensitivity in humans
Dofetilide K⁺ (IKr) Strong (40–50%) Consistent across species
Sotalol K⁺, β-adrenergic Moderate (25–35%) Species-independent
Verapamil Ca²⁺ Minimal (<10%) Variable

Sources: O’Hara-Rudy model studies , Human-canine cardiomyocyte comparisons

This compound exhibits stronger negative inotropic effects in human cardiomyocytes compared to canine models, highlighting interspecies variability in pharmacological responses . This contrasts with dofetilide and sotalol, which show consistent effects across species .

Structural and Functional Analogues

Several compounds mimic quinidine’s electrophysiological activity but differ structurally and mechanistically (Table 3):

Table 3: Structural Analogues and Substitutes

Compound Key Features Quinidine-like Activity
Piperidine derivatives Local anesthetic + spasmolytic properties; moderate refractory period prolongation Moderate
Pethidine (Meperidine) Dual action: local anesthetic + K⁺ channel blockade High
2-α-Naphthyl-2-hydroxyethyl compounds Enhanced spasmolytic effects; weaker Na⁺ blockade Low

Source: Rabbit auricle assays for quinidine substitutes

Pethidine, despite being an opioid, demonstrates quinidine-like activity by prolonging the refractory period in isolated rabbit auricles, suggesting shared mechanisms with quinidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.